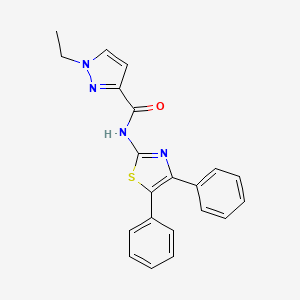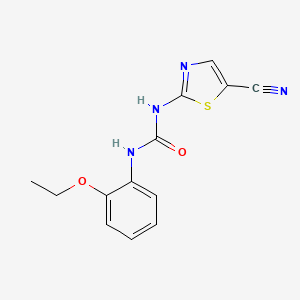![molecular formula C20H20N4O2 B2727470 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide CAS No. 1797700-08-3](/img/structure/B2727470.png)
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide” is a complex organic compound that contains a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a pyrrolidine ring, and a carboxamide group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of saturation of the rings, and the stereochemistry of the molecule would all influence its properties .Applications De Recherche Scientifique
Polyamide Synthesis
Quinoxaline derivatives are utilized in the synthesis of new polyamides, demonstrating their versatility in materials science. For instance, polyamides synthesized from aromatic diamines containing quinoxaline moieties exhibit excellent thermal stability, amorphous nature, and solubility in polar aprotic solvents. These characteristics make them suitable for advanced material applications, including high-performance polymers with potential uses in electronics, coatings, and as structural materials due to their inherent viscosities and thermal properties (Patil et al., 2011).
Antimicrobial and Antifungal Activities
Quinoxaline derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting their potential in addressing various infections. A study demonstrated that specific quinoxaline 1,4-di-N-oxides exhibited significant activity against fungal and bacterial pathogens, suggesting their applicability in developing new antimicrobial agents (Soliman, 2013).
Pesticidal Activities
The exploration of quinoxaline derivatives in the agricultural sector has led to the discovery of compounds with herbicidal, fungicidal, and insecticidal activities. These findings indicate the potential of quinoxaline derivatives in developing new pesticides, offering a novel approach to pest management in agriculture and contributing to the creation of more effective and sustainable agricultural practices (Liu et al., 2020).
Serotonin Type-3 (5-HT3) Receptor Antagonists
In the pharmaceutical research domain, certain quinoxaline-2-carboxamides were synthesized and evaluated for their activity as serotonin type-3 (5-HT3) receptor antagonists. This research highlights the potential of quinoxaline derivatives in the development of new therapies for conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea (Mahesh et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide are currently under investigation. As a complex organic compound, it may interact with multiple biological targets, contributing to its potential therapeutic effects .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. These properties, which include how quickly the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, are crucial for understanding the compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are currently being studied. These effects are likely to be diverse, given the compound’s complex structure and potential interactions with multiple targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Given the known properties of quinoxaline and pyrrolidine derivatives, this compound could have potential applications in the treatment of various diseases .
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-8-11-24(13-17)16-5-3-15(4-6-16)23-20(25)14-2-7-18-19(12-14)22-10-9-21-18/h2-7,9-10,12,17H,8,11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWPCQUPAJTEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

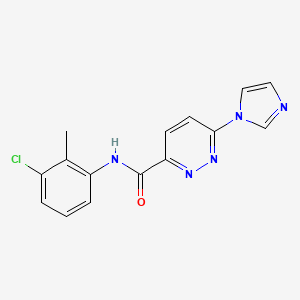

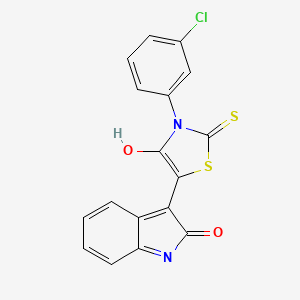
![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)
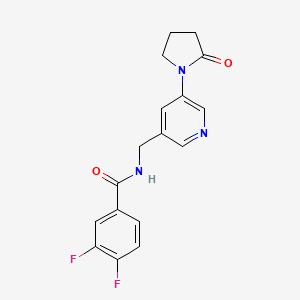
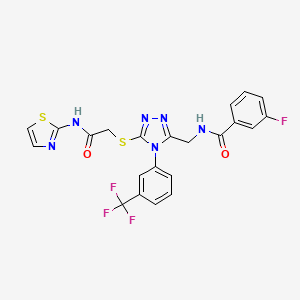

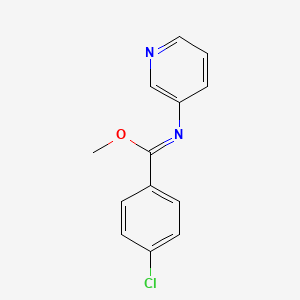
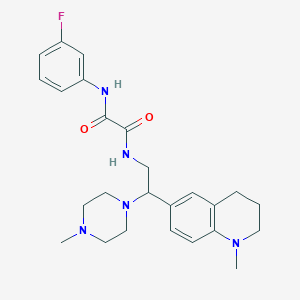
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727402.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2727406.png)
